molecular formula C2N3Na B045673 Sodium dicyanamide CAS No. 1934-75-4

Sodium dicyanamide

Cat. No. B045673
CAS RN: 1934-75-4
M. Wt: 89.03 g/mol
InChI Key: IXBPPZBJIFNGJJ-UHFFFAOYSA-N
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Description

Sodium dicyanamide (NaDCA) is a white to off-white powder . It contains two cyanide groups bound to a central nitrogen anion . It was used as a leaching reagent for gold recovery and can form a new catalyst system for benzene liquid hydrogenation . It is also used extensively as a counterion of organic and inorganic salts, and as a reactant for the synthesis of various covalent organic structures .


Synthesis Analysis

The synthesis of Sodium dicyanamide involves complex chemical reactions. It has been used in the formation of new catalyst systems . It is also used in the formation of coordination polymers, where it acts as a bridge between metal ions .


Molecular Structure Analysis

The molecular formula of Sodium dicyanamide is C2N3Na . It consists of two cyanide groups bound to a central nitrogen anion . The molecular weight is 89.03 g/mol .


Chemical Reactions Analysis

Sodium dicyanamide has been studied for its reactivity in various chemical reactions. It has been used as a leaching reagent for gold recovery . It also plays a role in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

Sodium dicyanamide is a white to off-white powder . The molecular weight is 89.03 g/mol . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

  • Sodium dicyanamide is used to investigate a proposed reaction mechanism for the ignition of hypergolic propellants, which has implications in engine design and optimizing fuel-oxidizer composition (Litzinger & Iyer, 2011).

  • In the synthesis of heterodinuclear Cu-Na and Cu-Gd one-dimensional polymers, sodium dicyanamide plays a role due to its magnetic properties (Costes et al., 2004).

  • The preparation of bis(cyclopentadienyl) complexes with titanocene dichloride and vanadocene dichloride involves the use of sodium dicyanamide (Honzíček et al., 2005).

  • It improves conductivity in sodium-based solid electrolytes by providing a pathway for rapid Na+ ion conduction (Yusof & Ahmad, 2017).

  • Sodium dicyanamide is useful in studies to elucidate forces and phenomena that may have been instrumental in prebiotic chemical evolution (Steinman & Capolupo, 1969).

  • As a precursor for the design of dicyanamide-bridged binuclear complexes, it plays a crucial role in creating these structures (Zhang, Shi, & Chen, 2003).

  • In gold recovery, sodium dicyanamide acts as a leaching reagent, with significant recovery rates when used alone or combined with potassium ferrocyanide (Li et al., 2021).

  • It is a component of a successful electrolyte system for sodium metal batteries that doesn't contain expensive fluorinated species (Basile et al., 2016).

  • Dicyanamide-containing ionic liquids are a new initiator system for cyanate ester resins, offering an alternative to metal and hydroxyl catalysts, producing a novel, ionic thermoset polymer (Throckmorton & Palmese, 2016).

  • Sodium dicyanamide salts are potential alternatives to commercially available electrodes for lithium and sodium ion batteries due to their thermal stability, electrochemical activity, and non-toxicity (Ertural et al., 2021).

Safety And Hazards

Sodium dicyanamide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

The Sodium dicyanamide market is experiencing notable growth driven by several key factors. Technological advancements have led to the development of innovative Sodium dicyanamide solutions, meeting diverse consumer needs across industries . Sectors such as construction, automotive, and electronics are witnessing significant demand for Sodium dicyanamide products . Ongoing investments in research and development are expected to drive continuous improvement in Sodium dicyanamide offerings, enhancing their performance and efficiency .

properties

IUPAC Name

sodium;dicyanoazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2N3.Na/c3-1-5-2-4;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPPZBJIFNGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[N-]C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049404
Record name Sodium cyanocyanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Sodium dicyanoamide
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Product Name

Sodium dicyanamide

CAS RN

1934-75-4
Record name Sodium dicyanamide
Source ChemIDplus
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Record name Cyanamide, N-cyano-, sodium salt (1:1)
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Record name Sodium cyanocyanamide
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Record name Sodium dicyanoamide
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Record name SODIUM DICYANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dicyanamide
Reactant of Route 2
Sodium dicyanamide

Citations

For This Compound
1,410
Citations
G Li, J Kou, Y Xing, Y Hu, W Han, Z Liu… - International Journal of …, 2021 - Springer
… Abstract: In this work, sodium dicyanamide (SD) was used as a leaching reagent for gold recovery, and the effects of the SD dosage and solution pH on the gold-leaching performance …
Number of citations: 10 link.springer.com
T Chimdi, D Gunzelmann, J Vongsvivut, M Forsyth - Solid State Ionics, 2015 - Elsevier
… ionic plastic crystal N-methyl-N-methyl-pyrrolidinium dicyanamide with sodium dicyanamide … We present phase behavior for mixtures of sodium dicyanamide and an organic ionic plastic …
Number of citations: 25 www.sciencedirect.com
MN Kopylovich, J Lasri, MFC Guedes da Silva… - 2011 - Wiley Online Library
… and asymmetrical 1,3,5-triazapentadienate-Pd II complexes have been synthesized by the template transformations of benzonitriles, cyanoguanidine and sodium dicyanamide bound to …
F Schwab, M Lucas, P Claus - Green chemistry, 2013 - pubs.rsc.org
… system was used in the liquid phase hydrogenation of benzene to cyclohexene containing only an aqueous solution of Ru/La2O3 and a very small quantity of sodium dicyanamide (…
Number of citations: 29 pubs.rsc.org
KM Vogelhuber, RS Booth… - The Journal of Physical …, 2018 - ACS Publications
… on the reaction between DCA – and the oxidizer HNO 3 ; here, we compare the calculated pathway of DCA – + HNO 3 with the reaction coordinate of the ion pair sodium dicyanamide …
Number of citations: 9 pubs.acs.org
B Yancey, S Vyazovkin - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
… Our model reaction is the thermal trimerization of sodium dicyanamide (NaDCA) to sodium tricyanomelaminate (Na 3 TCM) that occurs entirely in the solid state 10 as follows: …
Number of citations: 20 pubs.rsc.org
QY Li, WH Zhang, HX Li, XY Tang… - Chinese Journal of …, 2006 - Wiley Online Library
Reaction of CoCl 2 ·6H 2 O with equimolar bis(3,5‐dimethylpyrazolyl)methane (dmpzm) produced a mononuclear adduct [Co(dmpzm)Cl 2 ] (1). Treatment of 1 with sodium dicyanamide …
Number of citations: 29 onlinelibrary.wiley.com
DA Rausch, JJ Hoekstra - The Journal of Organic Chemistry, 1968 - ACS Publications
… The products and variousunidentified by-products from the fluorination of sodium dicyanamide and … Sodium dicyanamide (2 g, 20 mmol) and 20 g of magnesium fluoride were …
Number of citations: 5 pubs.acs.org
X Chen, SB Qiao, D Liu, JP Lang, Y Zhang, C Xu… - …, 2010 - pubs.rsc.org
… (8 mL) was added dropwise a solution of sodium dicyanamide (356 mg, 4 mmol) in DMF (6 … mmol) in MeCN was added dropwise a solution of sodium dicyanamide (356 mg, 4 mmol) in …
Number of citations: 16 pubs.rsc.org
D Ergöçmen, JM Goicoechea - … Chemie International Edition, 2021 - Wiley Online Library
… Sodium dicyanamide (Na[N(CN) 2 ]) was first synthesised by Madelung and Kern from the reaction of disodium cyanamide (Na 2 [NCN]) with cyanogen bromide (BrCN). Due to its …
Number of citations: 3 onlinelibrary.wiley.com

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